

Improving signal-to-noise ratio in ANNINE-6plus experiments

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Compound of Interest

Compound Name: ANNINE-6plus

Cat. No.: B605513

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Technical Support Center: ANNINE-6plus Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the voltage-sensitive dye **ANNINE-6plus**, with a focus on improving the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is **ANNINE-6plus** and why is it used for voltage imaging?

ANNINE-6plus is a fast, synthetic, voltage-sensitive dye used to optically measure changes in membrane potential in excitable cells, such as neurons.^{[1][2]} Its key advantages include a linear response to voltage changes, high temporal resolution (in the nanosecond range), and, when used with two-photon excitation, negligible phototoxicity and bleaching.^{[1][2][3][4]} This makes it ideal for recording neuronal voltages in various preparations, from cell cultures to in vivo studies in awake animals.^{[2][3]}

Q2: I am observing a low signal-to-noise ratio (SNR) in my recordings. What are the common causes and how can I improve it?

A low SNR can be caused by several factors, including suboptimal dye loading, inadequate illumination, inappropriate data acquisition settings, and inherent noise from the imaging system. Here are some troubleshooting steps:

- **Optimize Dye Concentration and Loading:** Ensure complete and stable membrane labeling. The optimal concentration can vary between cell types and preparations. For extracellular labeling of cultured hippocampal neurons, 14 μ M **ANNINE-6plus** for 5 minutes has been shown to yield a strong fluorescence signal.[\[5\]](#)
- **Adjust Illumination:** For two-photon microscopy, using an excitation wavelength near the red spectral edge of the dye's absorption spectrum (around 1020 nm) can maximize voltage sensitivity while minimizing phototoxicity and bleaching.[\[1\]](#)[\[3\]](#) For one-photon excitation, a wavelength of about 510 nm is often used.[\[3\]](#)
- **Optimize Detection:** Use a high quantum efficiency detector and appropriate emission filters to collect as much of the fluorescence signal as possible.[\[6\]](#) **ANNINE-6plus** has an emission maximum at approximately 565 nm.[\[2\]](#)
- **Reduce Background Noise:**
 - Minimize ambient light by turning off room lights.[\[6\]](#)
 - If using live cell cultures, consider using phenol red-free media, as phenol red is fluorescent.[\[6\]](#)
 - Employ computational methods like blank subtraction to remove slow drifts from dye bleaching and physiological artifacts.[\[7\]](#)
- **Data Acquisition & Analysis:** Averaging multiple trials can significantly improve the SNR.[\[8\]](#)

Q3: I am concerned about phototoxicity and photobleaching. How can I minimize these effects?

Phototoxicity and photobleaching are significant concerns in fluorescence microscopy. With **ANNINE-6plus**, these effects can be substantially reduced:

- **Two-Photon Excitation:** Using two-photon microscopy with an excitation wavelength near the red edge of the absorption spectrum is highly effective at minimizing phototoxicity and

bleaching.[1][9]

- **Minimize Illumination Power:** Use the lowest laser power that still provides a detectable signal. For example, low illumination power (~15 μ W at the sample) has been used successfully for imaging cultured neurons.[5]
- **Limit Exposure Time:** Reduce the duration of illumination to the minimum required for data acquisition.

Q4: What is the expected voltage sensitivity of **ANNINE-6plus**?

ANNINE-6plus exhibits a voltage sensitivity of approximately 10% change in fluorescence ($\Delta F/F$) per 100 mV change in membrane potential.[8][10][11]

Quantitative Data Summary

Parameter	Value	Cell/System Type	Reference
Voltage Sensitivity	~10% $\Delta F/F$ per 100 mV	Neurons, HEK293 cells	[8][10][11]
Fluorescence Lifetime	6.2 \pm 0.1 ns	Cortical tissue	[2][8]
Two-Photon Excitation Peak	~1020 nm	General	[2][3]
One-Photon Excitation Peak	~510 nm	General	[2][3]
Emission Maximum	~565 nm	Cell membrane	[2]
Stokes Shift	~145 nm	Cell membrane	[2]
Solubility in Water	~1 mM	[12][13]	
Optimal Dye OD (Fluorescence)	~1	General fluorescence	[14]

Experimental Protocols

Protocol 1: Extracellular Staining of Cultured Neurons

- Preparation of Staining Solution: Prepare a 14 μM solution of **ANNINE-6plus** in your standard extracellular recording solution.
- Cell Culture Preparation: Grow hippocampal or other neuronal cell types on coverslips suitable for microscopy.
- Staining: Replace the culture medium with the **ANNINE-6plus** staining solution and incubate for 5 minutes at room temperature.[5]
- Washing: After incubation, gently wash the cells with the extracellular recording solution to remove any unbound dye.
- Imaging: The cells are now ready for imaging. Proceed with your voltage imaging experiment using appropriate excitation and emission wavelengths.

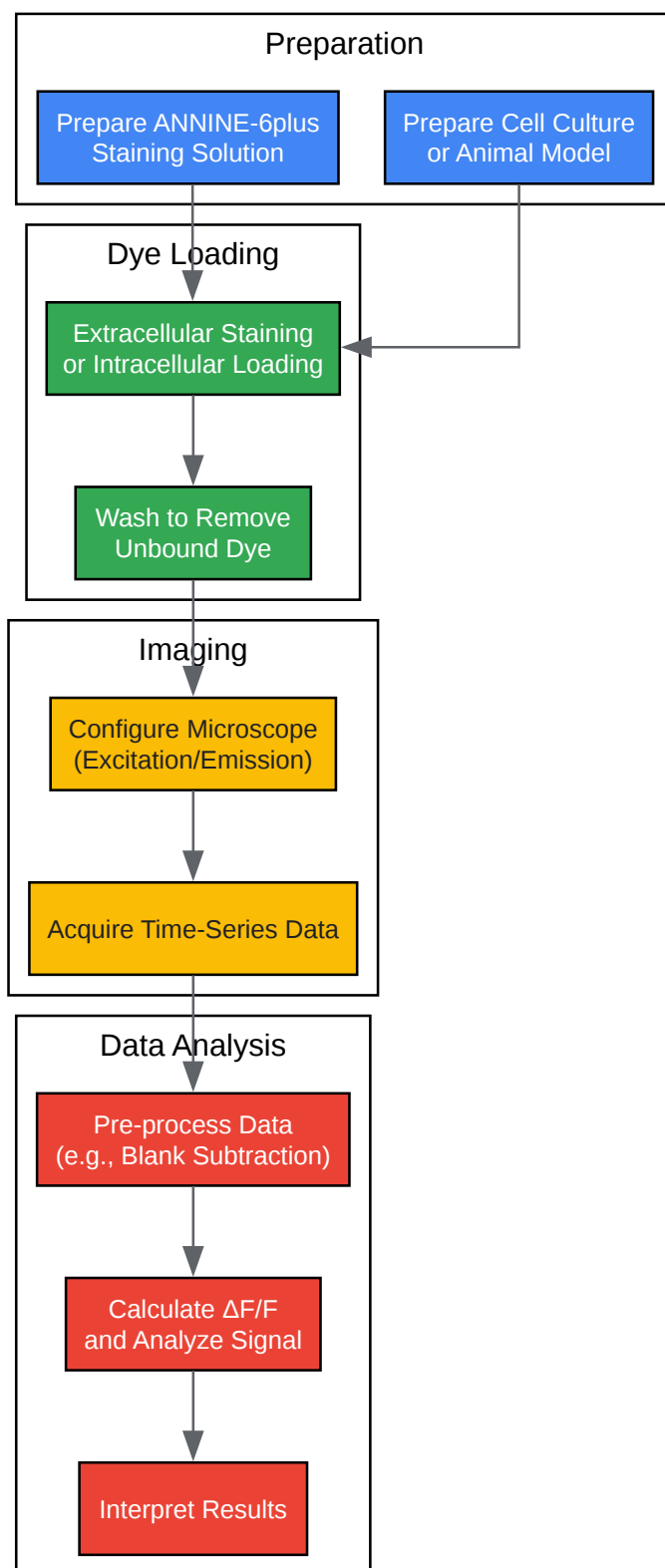
Protocol 2: In Vivo Single-Neuron Labeling by Electroporation

This protocol is adapted for labeling single neurons in vivo, for example, Purkinje neurons in mice.

- Anesthesia and Surgery: Anesthetize the animal and perform a craniotomy over the brain region of interest. A chronic cranial window can be installed for long-term imaging.[9]
- Pipette Preparation: Prepare a patch pipette with a tip resistance of 2-3 $\text{M}\Omega$. Fill the tip with a 3 mM solution of **ANNINE-6plus** dissolved in pure ethanol.[9] Backfill the pipette with an appropriate internal solution.
- Electroporation: Under two-photon guidance, approach a target neuron with the pipette. Apply positive pressure to prevent leakage of the dye. Once a seal is formed, apply electroporation pulses to introduce the dye into the cell.
- Dye Spreading: Allow time for the dye to diffuse throughout the neuron. This can take several hours.
- Imaging: Voltage imaging can be performed for up to two weeks after a single electroporation.[2][3]

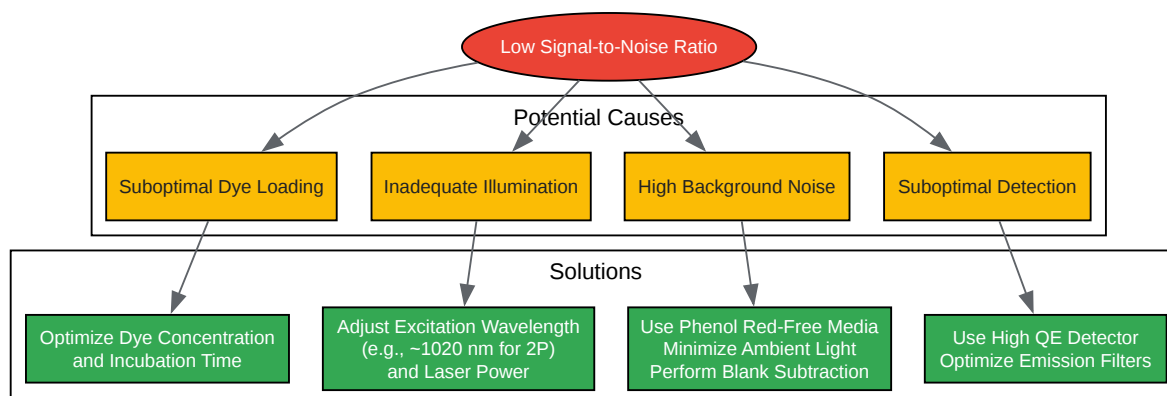
Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: General experimental workflow for **ANNINE-6plus** voltage imaging.



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Caption: Troubleshooting guide for low signal-to-noise ratio in **ANNINE-6plus** experiments.

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